molecular formula C24H22BrN3O4S B11438814 ethyl 4-[8-(5-bromo-2-methoxyphenyl)-9-cyano-6-oxo-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl]benzoate

ethyl 4-[8-(5-bromo-2-methoxyphenyl)-9-cyano-6-oxo-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl]benzoate

Cat. No.: B11438814
M. Wt: 528.4 g/mol
InChI Key: FBOLCYGFRNPMDF-UHFFFAOYSA-N
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Description

Ethyl 4-[8-(5-bromo-2-methoxyphenyl)-9-cyano-6-oxo-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl]benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a pyrido[2,1-b][1,3,5]thiadiazine core, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[8-(5-bromo-2-methoxyphenyl)-9-cyano-6-oxo-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl]benzoate typically involves multiple steps:

    Formation of the Pyrido[2,1-b][1,3,5]thiadiazine Core: This step involves the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of strong acids or bases to facilitate the cyclization process.

    Introduction of the 5-bromo-2-methoxyphenyl Group: This step is achieved through a substitution reaction, where the bromine atom is introduced using a brominating agent such as bromine or N-bromosuccinimide.

    Attachment of the Ethyl Benzoate Moiety: This step involves esterification, where the benzoic acid derivative is reacted with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

    Substitution: The bromine atom in the 5-bromo-2-methoxyphenyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, reduced nitriles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-[8-(5-bromo-2-methoxyphenyl)-9-cyano-6-oxo-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl]benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-[8-(5-bromo-2-methoxyphenyl)-9-cyano-6-oxo-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-bromobenzoate: A simpler ester with a bromine substituent.

    2-(5-bromo-2-methoxyphenyl)ethanol: A related compound with a similar aromatic structure.

    9-cyano-6-oxo-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine: A core structure without the ethyl benzoate moiety.

Uniqueness

Ethyl 4-[8-(5-bromo-2-methoxyphenyl)-9-cyano-6-oxo-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl]benzoate is unique due to its combination of functional groups and its complex heterocyclic structure

Properties

Molecular Formula

C24H22BrN3O4S

Molecular Weight

528.4 g/mol

IUPAC Name

ethyl 4-[8-(5-bromo-2-methoxyphenyl)-9-cyano-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazin-3-yl]benzoate

InChI

InChI=1S/C24H22BrN3O4S/c1-3-32-24(30)15-4-7-17(8-5-15)27-13-28-22(29)11-18(20(12-26)23(28)33-14-27)19-10-16(25)6-9-21(19)31-2/h4-10,18H,3,11,13-14H2,1-2H3

InChI Key

FBOLCYGFRNPMDF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CN3C(=O)CC(C(=C3SC2)C#N)C4=C(C=CC(=C4)Br)OC

Origin of Product

United States

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